4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene
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Overview
Description
4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene is a complex organic compound that features a bromine atom, an imidazole ring, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene: Similar structure but with an ethoxy group instead of a hydrogen atom.
4-Bromo-1-{[2-(methylpropyl)imidazolyl]sulfonyl}benzene: Similar structure but with a different alkyl group on the imidazole ring.
Properties
Molecular Formula |
C12H13BrN2O2S |
---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C12H13BrN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3 |
InChI Key |
PBYMWQHXWCLCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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